molecular formula C9H12N2O2 B13692246 N'-hydroxy-2-phenylmethoxyethanimidamide

N'-hydroxy-2-phenylmethoxyethanimidamide

Cat. No.: B13692246
M. Wt: 180.20 g/mol
InChI Key: RJYAYNNQTNVPGZ-UHFFFAOYSA-N
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Description

N’-hydroxy-2-phenylmethoxyethanimidamide is a chemical compound with the molecular formula C8H10N2O. It is known for its applications in scientific research, particularly in the fields of chemistry and biology. This compound is often used in proteomics research and has a molecular weight of 150.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-phenylmethoxyethanimidamide typically involves the reaction of 2-phenylacetonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired amidine compound .

Industrial Production Methods

Industrial production methods for N’-hydroxy-2-phenylmethoxyethanimidamide are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-phenylmethoxyethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-hydroxy-2-phenylmethoxyethanimidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in proteomics research to study protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-phenylmethoxyethanimidamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which allows it to modulate the activity of enzymes and other proteins. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-2-phenylethanimidamide
  • N’-hydroxy-2-methoxy-2-phenylethanimidamide
  • N’-hydroxy-2-phenoxyethanimidamide

Uniqueness

N’-hydroxy-2-phenylmethoxyethanimidamide is unique due to its specific structural features, which include a hydroxylamine moiety and a phenylmethoxy group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

N'-hydroxy-2-phenylmethoxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-9(11-12)7-13-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYAYNNQTNVPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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